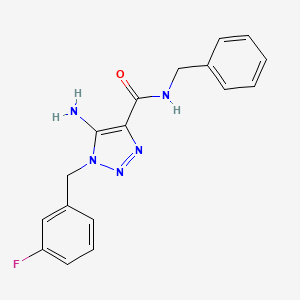

5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-benzyl-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c18-14-8-4-7-13(9-14)11-23-16(19)15(21-22-23)17(24)20-10-12-5-2-1-3-6-12/h1-9H,10-11,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOCUVBZUNGQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated triazole intermediate.

Benzylation: The benzyl groups can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the triazole intermediate in the presence of a Lewis acid catalyst.

Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where the triazole intermediate reacts with an appropriate amine or ammonia in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyl groups, leading to the formation of corresponding oxides and ketones.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogenating agents such as thionyl chloride and phosphorus tribromide.

Major Products

Oxidation: Formation of benzyl alcohols, ketones, and carboxylic acids.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves several steps including:

- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction involving azides and alkynes.

- Introduction of Functional Groups : The amino and carboxamide groups are introduced to enhance solubility and biological activity.

- Purification : The compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Biological Activities

Recent studies have highlighted various biological activities associated with triazole derivatives, including:

- Antimicrobial Activity : Triazole compounds have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the benzyl group enhances lipophilicity, improving membrane permeability.

- Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that similar triazole compounds exhibited cytotoxic effects against human cancer cell lines through apoptosis induction .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies illustrate the applications of 5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide:

Case Study 1: Anticancer Activity

A series of triazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures to 5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant inhibition of cell growth at low micromolar concentrations .

Case Study 2: Enzyme Inhibition

In a study focused on Alzheimer's disease treatment, triazole derivatives were screened for AChE inhibition. The findings suggested that the compound binds effectively to the active site of AChE, demonstrating potent inhibitory activity that could lead to improved cognitive function in affected individuals .

Potential Applications

The diverse biological activities of 5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide open avenues for its application in:

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for further drug development.

- Pharmaceutical Research : Ongoing research into its mechanism of action could lead to new therapeutic strategies for treating infections and cancer.

Mechanism of Action

The mechanism of action of 5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Halogenation at R₁ (1-Position)

- Fluorine vs. Chlorine : Fluorine substitution (e.g., 3-fluorobenzyl) enhances metabolic stability and bioavailability compared to chlorine (e.g., 3-chlorobenzyl in ). However, chlorinated analogs may exhibit stronger hydrophobic interactions with target proteins .

- Positional Fluorination : Rufinamide’s 2,6-difluorobenzyl group optimizes anticonvulsant efficacy by balancing lipophilicity and target engagement .

N-Benzyl Modifications

Amino Group at 5-Position

The 5-amino group is critical for hydrogen bonding with biological targets. Its absence in rufinamide shifts the mechanism from antiproliferative to ion channel modulation .

Anticancer Activity

- The parent compound’s benzyl and 3-fluorobenzyl substituents align with active analogs like 5-amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, which showed renal cancer cell inhibition (GP = -13.42%) .

- 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide demonstrated superior CNS cancer activity (GP = -27.30%), suggesting fluorophenyl groups enhance blood-brain barrier penetration .

Antimicrobial Potential

Compounds like 5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide () highlight the role of halogens in disrupting microbial membranes or proteasomes.

Biological Activity

5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also referred to as N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring which is known for its diverse biological activities. The presence of the benzyl and 3-fluorobenzyl groups contributes to its lipophilicity and potential interaction with biological targets. The molecular formula is CHFNO.

Antioxidant and Anti-inflammatory Properties

Recent studies have indicated that triazole derivatives exhibit significant antioxidant and anti-inflammatory activities. For instance, compounds similar to 5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide have been shown to inhibit nitric oxide production in vitro, suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases .

Mechanism of Action:

- Inhibition of NF-κB Signaling: The anti-inflammatory effects are attributed to the inhibition of the NF-κB pathway, which plays a critical role in inflammatory responses.

- Reduction of Reactive Oxygen Species (ROS): These compounds can decrease ROS generation, contributing to their protective effects against oxidative stress.

Neuroprotective Effects

In vivo studies using scopolamine-induced models of Alzheimer's disease demonstrated that related triazole compounds improved cognitive functions and memory impairments. The administration led to significant reductions in Aβ aggregation and enhanced learning capabilities in treated subjects .

Case Studies

- Neuroprotective Study:

-

Anti-cholinesterase Activity:

- Several studies have reported that triazole derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC values significantly lower than existing treatments like donepezil . This suggests that these compounds could serve as potential therapeutic agents for Alzheimer's disease.

Comparative Table of Biological Activities

Q & A

Q. What synthetic methodologies are most effective for preparing 5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide?

The compound is synthesized via a multi-step protocol involving:

- Condensation reactions : Initial formation of carboximidoyl chloride intermediates from substituted anilines and isocyanides (e.g., benzyl or fluorobenzyl derivatives).

- Azide cyclization : Reaction with sodium azide to form the triazole core, followed by hydrolysis and functionalization .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC and HRMS .

Q. How is the structural integrity of this triazole derivative validated post-synthesis?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, triazole carbons at δ 145–155 ppm) .

- X-ray crystallography : SHELX-based refinement (SHELXL/SHELXS) to resolve crystal packing and anisotropic displacement parameters, critical for assessing stereochemical purity .

- Mass spectrometry (HRMS) : Accurate mass determination (e.g., m/z 311.31 for CHFNO) .

Advanced Research Questions

Q. What experimental strategies address the compound’s low aqueous solubility in pharmacological assays?

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, sulfonate) to the benzyl or fluorobenzyl moieties to enhance solubility without compromising bioactivity .

- Co-solvent systems : Use of DMSO-PBS or cyclodextrin-based formulations to maintain stability in cell culture media .

- Prodrug approaches : Esterification of the carboxamide group to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How does the compound exhibit dual inhibitory activity against COX-2 and HDACs, and what are the implications for experimental design?

- Mechanistic overlap : The triazole core chelates zinc in HDAC active sites (IC ~0.5–2 µM), while the fluorobenzyl group sterically blocks COX-2’s arachidonic acid binding pocket .

- Assay optimization :

- HDAC inhibition : Fluorometric assays using HeLa cell lysates and acetylated substrates (e.g., Boc-Lys(Ac)-AMC).

- COX-2 inhibition : ELISA-based prostaglandin E (PGE) quantification in LPS-stimulated macrophages .

- Data interpretation : Cross-validate results with selective inhibitors (e.g., celecoxib for COX-2, trichostatin A for HDACs) to rule off-target effects .

Q. How do structural modifications influence antiproliferative activity in diverse cancer cell lines?

- Structure-Activity Relationship (SAR) :

- Fluorobenzyl substitution : 3-Fluorobenzyl enhances CNS permeability (e.g., IC = 1.8 µM in SNB-75 glioblastoma vs. 4.2 µM in RXF 393 renal cancer) .

- Benzyl group variation : N-Benzyl with electron-withdrawing groups (e.g., -Cl, -CF) improves HDAC6 selectivity (10-fold over HDAC1) .

- Experimental validation : Dose-response curves (0.1–100 µM) in 3D spheroid models to mimic tumor microenvironments .

Q. What contradictions exist in reported biological activities, and how can they be resolved methodologically?

- Discrepancies in potency : Variability in IC values across studies (e.g., 0.5–5 µM for HDAC inhibition) may arise from assay conditions (e.g., substrate concentration, cell type).

- Mitigation strategies :

- Standardized protocols : Adopt consensus guidelines (e.g., NIH/NCATS assay criteria) for enzyme kinetics and cell viability (MTT/XTT assays) .

- Orthogonal validation : Combine enzymatic assays with transcriptomic profiling (RNA-seq of HDAC target genes) to confirm on-target effects .

Methodological Challenges and Solutions

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with target proteins?

- Cocrystallization : Soak triazole derivatives into HDAC or COX-2 crystals (resolution ≤2.0 Å) using SHELXE for phase refinement .

- Electron density analysis : Identify key interactions (e.g., hydrogen bonds with His145 in HDAC8, π-stacking with Tyr385 in COX-2) .

Q. What in vivo models are appropriate for evaluating neuroprotective effects against neurodegenerative diseases?

- Transgenic mice : APP/PS1 models for Alzheimer’s, with behavioral (Morris water maze) and biomarker (Aβ40/42 ELISA) endpoints .

- Dosing regimens : Oral administration (10–50 mg/kg/day) with pharmacokinetic monitoring (plasma half-life ~4–6 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.